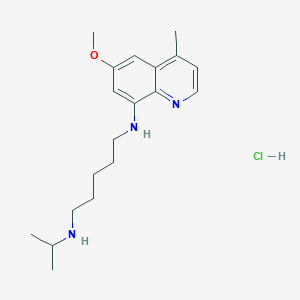
N-(6-methoxy-4-methyl-quinolin-8-yl)-n-propan-2-yl-pentane-1,5-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-methoxy-4-methyl-quinolin-8-yl)-n-propan-2-yl-pentane-1,5-diamine typically involves multiple steps, starting from the quinoline coreThe reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure the compound meets the required standards for further applications .
化学反応の分析
Types of Reactions
N-(6-methoxy-4-methyl-quinolin-8-yl)-n-propan-2-yl-pentane-1,5-diamine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve specific temperatures, pressures, and solvents to ensure the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds .
科学的研究の応用
Chemistry: It serves as a precursor for synthesizing other complex molecules.
Biology: It has been investigated for its potential biological activities, including antimicrobial and antiparasitic effects.
Industry: It may be used in the development of new materials or as an intermediate in chemical manufacturing.
作用機序
The mechanism of action of N-(6-methoxy-4-methyl-quinolin-8-yl)-n-propan-2-yl-pentane-1,5-diamine involves its interaction with specific molecular targets within cells. For instance, in the treatment of leishmaniasis, it is believed to interfere with the parasite’s metabolic pathways, leading to its death. The compound may also interact with cellular membranes, disrupting their integrity and function .
類似化合物との比較
Similar Compounds
N,N-diethyl-N’-(6-methoxy-4-methyl-quinolin-8-yl)-hexane-1,6-diamine: Another 8-amino quinoline derivative with similar applications.
N-(6-methoxy-4-methyl-quinolin-8-yl)-N-propan-2-yl-propane-1,3-diamine: A structurally related compound with potential therapeutic effects.
Uniqueness
N-(6-methoxy-4-methyl-quinolin-8-yl)-n-propan-2-yl-pentane-1,5-diamine stands out due to its specific structural features, which may confer unique biological activities and therapeutic potential. Its combination of functional groups and molecular configuration allows it to interact with specific targets in ways that similar compounds may not .
特性
CAS番号 |
68219-19-2 |
|---|---|
分子式 |
C19H30ClN3O |
分子量 |
351.9 g/mol |
IUPAC名 |
N-(6-methoxy-4-methylquinolin-8-yl)-N'-propan-2-ylpentane-1,5-diamine;hydrochloride |
InChI |
InChI=1S/C19H29N3O.ClH/c1-14(2)20-9-6-5-7-10-21-18-13-16(23-4)12-17-15(3)8-11-22-19(17)18;/h8,11-14,20-21H,5-7,9-10H2,1-4H3;1H |
InChIキー |
GBGNWPJJFJNLCR-UHFFFAOYSA-N |
正規SMILES |
CC1=C2C=C(C=C(C2=NC=C1)NCCCCCNC(C)C)OC.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



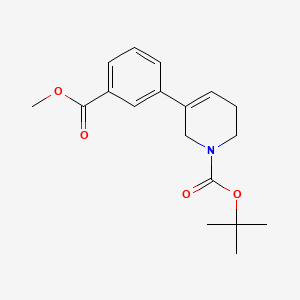
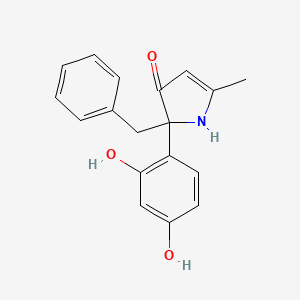

![1-Ethyl 4-[(carboxymethyl)methylamino]benzoate](/img/structure/B14013302.png)
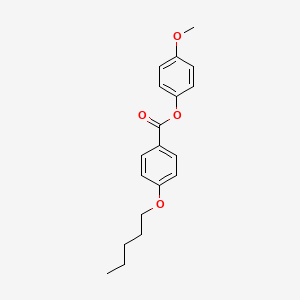
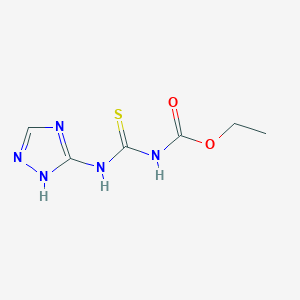


methanone](/img/structure/B14013331.png)
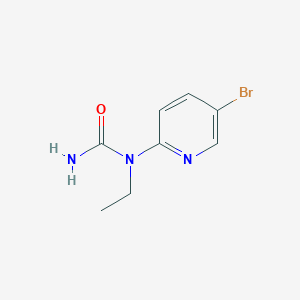
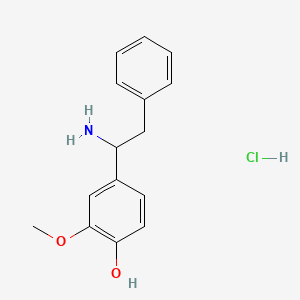

![Di-tert-butyl bicyclo[4.1.0]heptane-7,7-dicarboxylate](/img/structure/B14013361.png)
